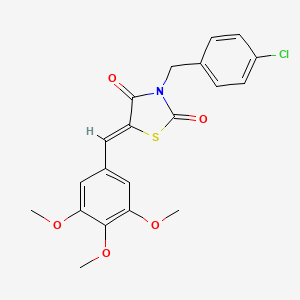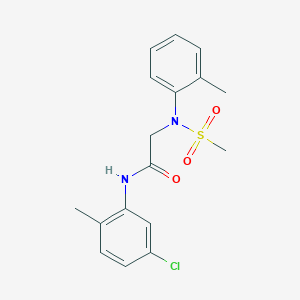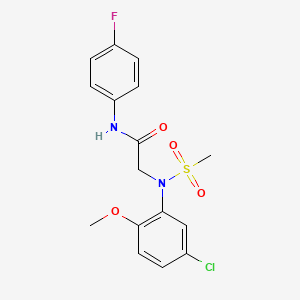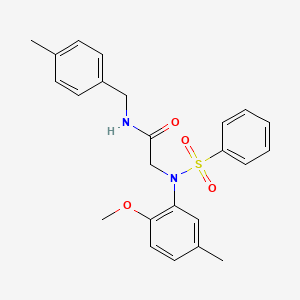
3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione
Vue d'ensemble
Description
3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione, also known as CTBT, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. CTBT is a thiazolidinedione derivative that exhibits potent antioxidant and anti-inflammatory properties. Due to its unique chemical structure, CTBT has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione involves its ability to modulate various cellular pathways. 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione exhibits potent antioxidant activity by scavenging reactive oxygen species (ROS) and reducing oxidative stress. 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione also inhibits the activity of various pro-inflammatory cytokines, thereby reducing inflammation. In cancer cells, 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione induces apoptosis by activating the caspase cascade and inhibiting cell proliferation by downregulating various oncogenes.
Biochemical and Physiological Effects:
3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione exhibits potent antioxidant and anti-inflammatory activity. In vivo studies have demonstrated that 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione reduces blood glucose levels, improves insulin sensitivity, and exhibits neuroprotective effects. 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to exhibit anti-cancer activity in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its potent antioxidant and anti-inflammatory activity. 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione can be used to study the role of oxidative stress and inflammation in various diseases. However, one of the limitations of using 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its low solubility in water. This can make it difficult to administer 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione to cells or animals.
Orientations Futures
There are several future directions for the study of 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione. One potential direction is the development of more potent and water-soluble derivatives of 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione. Another direction is the study of 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione in combination with other drugs for the treatment of various diseases. Additionally, the role of 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione in modulating the gut microbiome and its potential applications in gut-related diseases can also be explored. Overall, the study of 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has the potential to lead to the development of novel therapeutics for various diseases.
Applications De Recherche Scientifique
3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to exhibit potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation. In diabetes research, 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been studied for its ability to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease research, 3-(4-chlorobenzyl)-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidine-2,4-dione has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO5S/c1-25-15-8-13(9-16(26-2)18(15)27-3)10-17-19(23)22(20(24)28-17)11-12-4-6-14(21)7-5-12/h4-10H,11H2,1-3H3/b17-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COMYUNFNBYEIHH-YVLHZVERSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3678567.png)

![4-isopropoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3678576.png)
![N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3678590.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B3678598.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B3678600.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3678611.png)


![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methyl-3-nitrobenzamide](/img/structure/B3678637.png)
![methyl 4-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3678644.png)
![3,4,5-triethoxy-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B3678645.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide](/img/structure/B3678653.png)